molecular formula C12H14O2 B1616134 ((o-Allylphenoxy)methyl)oxirane CAS No. 4638-04-4

((o-Allylphenoxy)methyl)oxirane

Cat. No.: B1616134
CAS No.: 4638-04-4
M. Wt: 190.24 g/mol
InChI Key: XENMLDGAMXHYMH-UHFFFAOYSA-N
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Description

((o-Allylphenoxy)methyl)oxirane: is an organic compound with the molecular formula C12H14O2 . It is also known by its systematic name, 2-((2-propenyl)phenoxy)methyl)oxirane . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with an allyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Allylphenol: One common method for synthesizing ((o-Allylphenoxy)methyl)oxirane involves the epoxidation of allylphenol. This reaction typically uses a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

    Alkylation of Phenol: Another approach involves the alkylation of phenol with allyl bromide to form o-allylphenol, followed by epoxidation using a suitable oxidizing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((o-Allylphenoxy)methyl)oxirane can undergo oxidation reactions to form corresponding diols or carbonyl compounds. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

    Substitution: The oxirane ring is highly reactive towards nucleophiles, making it susceptible to ring-opening reactions. Nucleophiles such as amines, thiols, and halides can attack the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), room temperature.

    Substitution: Amines, thiols, halides, polar solvents, mild heating.

Major Products Formed:

    Oxidation: Diols, carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy compounds.

Scientific Research Applications

Chemistry: ((o-Allylphenoxy)methyl)oxirane is used as a building block in organic synthesis. Its reactivity towards nucleophiles makes it a versatile intermediate for the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and bioactive compounds. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials. Its unique properties contribute to the enhanced performance of these materials.

Mechanism of Action

The mechanism of action of ((o-Allylphenoxy)methyl)oxirane primarily involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. In biological systems, this compound derivatives may interact with enzymes and proteins, potentially inhibiting their activity through covalent modification.

Comparison with Similar Compounds

    Phenyl glycidyl ether: Similar to ((o-Allylphenoxy)methyl)oxirane, phenyl glycidyl ether contains an oxirane ring attached to a phenyl group. it lacks the allyl substitution, which affects its reactivity and applications.

    Allyl glycidyl ether: This compound features an oxirane ring attached to an allyl group, similar to this compound. it does not contain the phenoxy group, resulting in different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both allyl and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields, from organic chemistry to industrial applications.

Properties

IUPAC Name

2-[(2-prop-2-enylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMLDGAMXHYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4638-04-4
Record name 2-[[2-(2-Propen-1-yl)phenoxy]methyl]oxirane
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Record name ((o-Allylphenoxy)methyl)oxirane
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Record name [(o-allylphenoxy)methyl]oxirane
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Synthesis routes and methods I

Procedure details

The title compound was synthesized from 2-allylphenol and epichlorohydrin by the method of Brandstrom et al. (Chem. Abs. 72, 12342n).
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Synthesis routes and methods II

Procedure details

This allyl phenyl ether was introduced into an autoclave and held at 200° C. for 5 hours with stirring. In this stage, a rearrangement reaction occurred to obtain 2-allylphenol. Into a reaction vessel, 134 g (1 mol) of the 2-allylphenol and 1.3 g of a boron trifluoride ether complex as a catalyst were introduced. In a nitrogen atmosphere, the contents were heated to 100° C. with stirring, and epichlorohydrin was added dropwise thereto in an amount of 1 mol per mole of the 2-allylphenol, with stirring the contents and maintaining that temperature. Thereafter, 100 g of 48% aqueous sodium hydroxide solution was added dropwise thereto at 60° C., and the resultant mixture was aged at 60° C. for 2 hours. Subsequently, 400 g of water was added thereto, and this mixture was stirred at 80° C. for 30 minutes and then allowed to stand still at 80° C. for 1 hour. The lower layer (aqueous layer) which had separated was removed, followed by dehydration at 100° C. under vacuum to obtain 2-allylphenyl glycidyl ether.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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